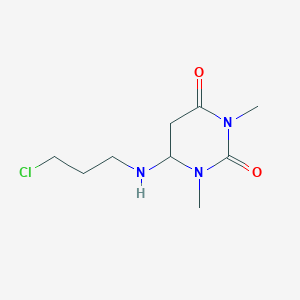
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using thionyl chloride. This reaction is carried out under controlled conditions to achieve high yield and purity. The process is advantageous as it avoids the use of carcinogenic solvents like 1,2-dichloroethane, making it more environmentally friendly and suitable for industrial production .
Analyse Des Réactions Chimiques
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding uracil derivative
Applications De Recherche Scientifique
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of antihypertensive drugs like urapidil.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as an inhibitor or modulator of certain biological processes .
Comparaison Avec Des Composés Similaires
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-(3-Hydroxypropylamino)-1,3-dimethyluracil: This compound is a precursor in the synthesis of 6-(3-Chloropropylamino)-1,3-dimethyluracil and lacks the chloropropyl group.
6-Chloro-1,3-dimethyluracil: This compound has a similar uracil core but differs in the substituents attached to the ring.
Urapidil: An antihypertensive drug that shares structural similarities with 6-(3-Chloropropylamino)-1,3-dimethyluracil, highlighting its potential therapeutic applications
Propriétés
Formule moléculaire |
C9H16ClN3O2 |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
6-(3-chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h7,11H,3-6H2,1-2H3 |
Clé InChI |
KVGNXCHZAKYWNI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(=O)N(C1=O)C)NCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)
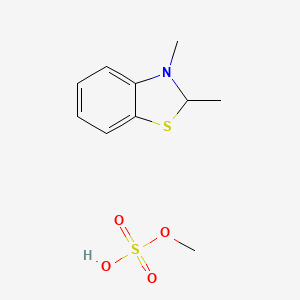
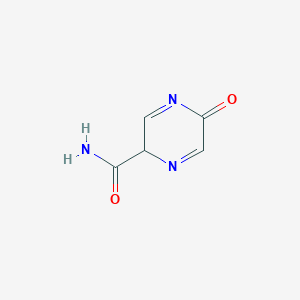
![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354768.png)
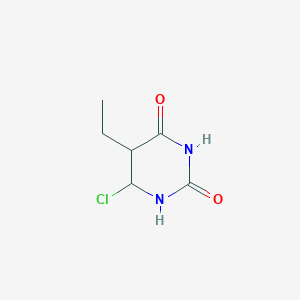

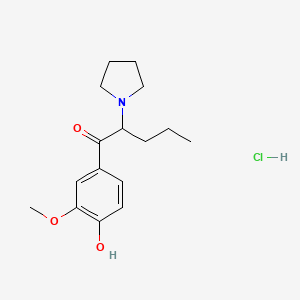
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)
![5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3H-pyridine-3-carbonitrile](/img/structure/B12354802.png)

![rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans](/img/structure/B12354810.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)

